YF704
Description
Properties
Molecular Formula |
C17H20Cl2N4OS2 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C17H20Cl2N4OS2/c1-10-14(20)17(9-24-10)5-7-23(8-6-17)15-21-22-16(26-15)25-12-4-2-3-11(18)13(12)19/h2-4,10,14H,5-9,20H2,1H3/t10-,14+/m0/s1 |
InChI Key |
KHRPDZUCNPWUNK-IINYFYTJSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,1-Pentamethylene Oxalic Acid with Urea
The spiro[4.5]decan-4-amine core is synthesized via cyclization of 1,1-pentamethylene oxalic acid and urea under high-temperature conditions (150–200°C). This method yields 8-azaspiro[4.5]decan-7,9-dione, which is subsequently reduced to the amine using catalytic hydrogenation or lithium aluminum hydride. Key parameters include:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Molar ratio (acid:urea) | 1:1.1–1.6 | 80–89.5% | |
| Reaction temperature | 150–200°C | 89.5% | |
| Reduction method | LiAlH4 in THF | 75–85% |
Resolution of Racemic Mixtures
Chiral resolution of the racemic spirocyclic amine is achieved via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization. The (3S,4S)-enantiomer is isolated with >99% enantiomeric excess (ee).
Formation of the 1,3,4-Thiadiazole Ring
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is synthesized by cyclizing thiosemicarbazide derivatives with carbon disulfide (CS2) under acidic conditions. For example, 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine is prepared via:
- Thiosemicarbazide formation : Reaction of 2,3-dichlorophenylhydrazine with CS2 in ethanol.
- Cyclization : Treatment with concentrated H2SO4 or iodine/K2CO3 in 1,4-dioxane.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| CS2 + H2SO4 | 0–5°C, 12 h | 60–70% | |
| I2/K2CO3 | 80°C, 4 h | 65–75% |
Coupling of the Spirocyclic Amine and Thiadiazole Moieties
Nucleophilic Aromatic Substitution
The spirocyclic amine reacts with 2-chloro-5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazole in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF). This SNAr reaction proceeds at 80–100°C for 12–24 h.
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| K2CO3 | DMF | 80°C, 24 h | 60–70% | |
| Cs2CO3 | DMSO | 100°C, 12 h | 65–75% |
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables direct amination of the thiadiazole ring. Using Pd(OAc)2 and Xantphos, the reaction achieves >80% yield under microwave irradiation.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99.5% HPLC purity.
Chiral Chromatography
Enantiomeric purity is confirmed using chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).
Key Challenges and Optimizations
- Stereochemical control : Asymmetric hydrogenation with Ru-BINAP catalysts improves enantioselectivity.
- Thiadiazole stability : Avoid prolonged heating above 100°C to prevent ring decomposition.
- Solvent selection : DMSO enhances coupling efficiency but complicates purification; DMF is preferred for scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the amine group can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Structural Features :
- Thiadiazole-Thioether Moiety : The 1,3,4-thiadiazole ring at position 8 is substituted with a 2,3-dichlorophenylthio group, which may contribute to lipophilicity and electron-deficient aromatic interactions.
- Chiral Centers : The (3S,4S) configuration distinguishes it from enantiomers like (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, which has different stereochemical properties .
Physicochemical Properties: The dihydrochloride salt form (CAS: 2055761-19-6) has a molecular weight of 243.17 g/mol and is stored under argon at 2–8°C.
Synthesis Insights :
While direct synthesis details are unavailable, analogous compounds (e.g., 1,3,4-thiadiazole derivatives) are synthesized via cyclocondensation of hydrazides with thiocyanate salts or iodine-mediated cyclization . The spirocyclic core may be constructed using methods described for related 2-oxa-8-azaspiro[4.5]decan-4-amine derivatives .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Spirocyclic and Thiadiazole Derivatives
Key Observations :
Spirocyclic Diversity : The target compound’s spirocyclic core is distinct from 1,3-diazaspiro[4.5]decane derivatives (e.g., compound 14 in ), which feature additional carbonyl groups and piperazine-linked substituents likely targeting CNS receptors .
Stereochemical Specificity : The (3S,4S) configuration differentiates it from the (3R,4S) enantiomer (CAS: 1559064-04-8), which may exhibit divergent pharmacokinetic or pharmacodynamic profiles .
Pharmacological and Functional Insights
- The dichlorophenyl group in the target compound may similarly enhance membrane permeability or enzyme inhibition.
- Stereochemical Impact : Enantiomeric differences (e.g., (3S,4S) vs. (3R,4S)) could affect receptor binding, as seen in other chiral spiro compounds where stereochemistry dictates selectivity for serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
